

Preclinical Toxicology of TAK-875: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fasiglifam hemihydrate*

Cat. No.: B595586

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-875 (Fasiglifam) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It was developed for the treatment of type 2 diabetes mellitus. Activation of GPR40 in pancreatic β -cells by TAK-875 enhances glucose-dependent insulin secretion^{[1][2]}. Despite promising efficacy in Phase II and III clinical trials, the development of TAK-875 was terminated due to concerns of drug-induced liver injury (DILI) in a subset of patients^{[1][3][4][5][6]}. This technical guide provides a comprehensive overview of the preclinical toxicology reports for TAK-875, focusing on the data and experimental protocols that shed light on its hepatotoxic potential.

Core Toxicological Profile

The primary toxicological finding associated with TAK-875 in preclinical studies was dose-dependent hepatotoxicity, observed in both rat and dog models^{[1][7][8]}. The liver injury was characterized by elevations in serum biomarkers and, in some cases, histopathological changes. Mechanistic studies have identified several key contributing factors to TAK-875-induced liver injury, including the formation of a reactive acyl glucuronide metabolite, inhibition of bile acid transporters, and mitochondrial dysfunction^{[3][5][9]}.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from various preclinical toxicology studies of TAK-875.

In Vivo Hepatotoxicity Studies

Species	Study Duration	Dose (mg/kg/day)	Key Findings	Reference
Rat	14 days	200, 600	Dose-dependent increases in ALT, total bile acids, and total bilirubin. Significant ALT increase at 200 and 600 mg/kg. [1] [2]	[1]
Rat	4 weeks	20, 60, 200, 600	NOAEL: 60 mg/kg/day. Findings at \geq 200 mg/kg included increased liver enzymes.	[8]
Rat	-	1000	Associated with increases in ALT (4x), bilirubin (9x), and bile acids (3.4x), along with hepatocellular hypertrophy and single-cell necrosis. [3] [5]	[3] [5]
Dog	14 days	600	Increased ALT, total bile acids, and total bilirubin in 2 of 6 animals. [1] [2]	[1]
Dog	39 weeks	150	Portal/periportal granulomatous inflammation with	[8] [10]

crystal formation
in the
liver/intrahepatic
bile ducts.[8][10]

In Vitro Cytotoxicity

Cell Type	Incubation Time	IC50 (µM)	Endpoint	Reference
HepG2	48 hours	~100	Cell Viability	[1]
Primary Human Hepatocytes	48 hours	~100	Cell Viability	[1]
Primary Human Hepatocytes	24-48 hours	56-68	ATP levels	[11]

Inhibition of Hepatic Transporters

Transporter	Compound	IC50 (µM)	Reference
MRP3	TAK-875 acyl glucuronide	0.21	[3][5]

Experimental Protocols

In Vivo Repeat-Dose Toxicology Studies in Rats

- Animal Model: Male Sprague-Dawley rats.
- Dosing: TAK-875 was administered orally once daily for 14 or 28 days at doses ranging from 20 to 600 mg/kg/day. A vehicle control group was also included.
- Parameters Monitored:
 - Clinical Observations: Daily monitoring for signs of toxicity.
 - Body Weight: Measured at regular intervals.

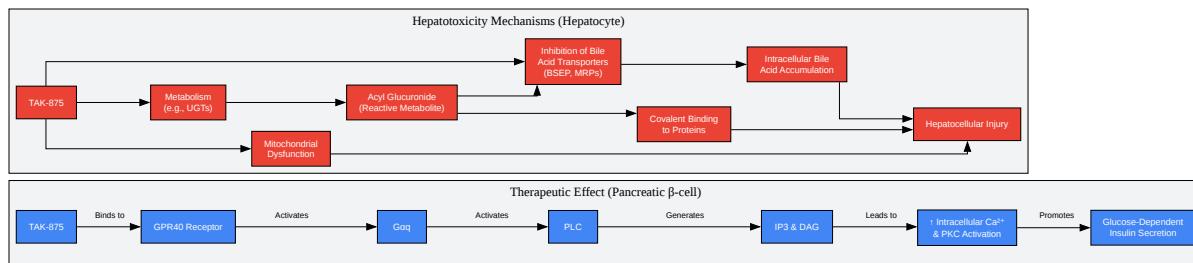
- Clinical Pathology: Blood samples were collected for analysis of serum alanine aminotransferase (ALT), total bile acids (TBA), and total bilirubin (T-BIL) at specified time points (e.g., day 7 and day 14).
- Histopathology: At the end of the study, liver tissues were collected, fixed, and processed for microscopic examination.
- Reference:[1][8]

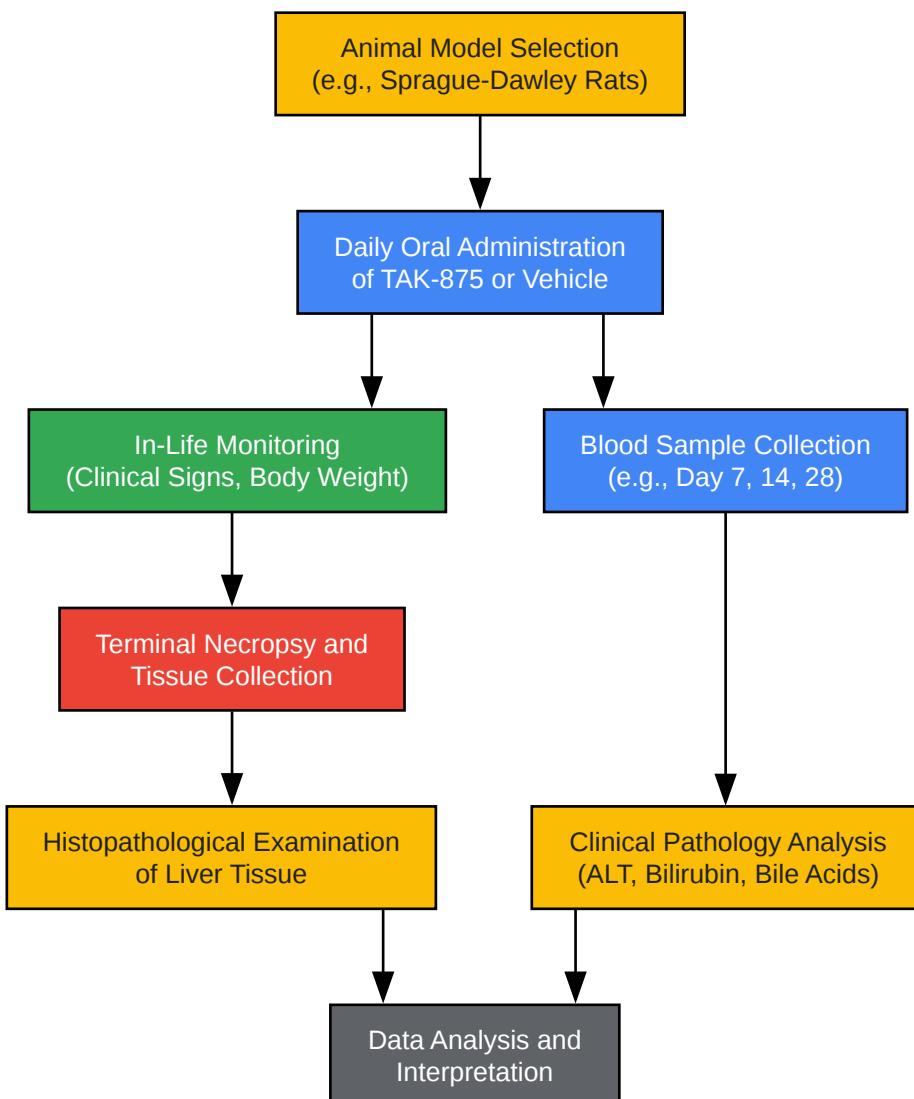
In Vivo Repeat-Dose Toxicology Studies in Dogs

- Animal Model: Beagle dogs.
- Dosing: Oral administration of TAK-875 once daily for durations up to 39 weeks at doses such as 150 mg/kg/day.
- Parameters Monitored:
 - Clinical Pathology: Serum markers of liver injury were assessed.
 - Histopathology: Microscopic analysis of liver tissue was performed, with a focus on the portal and periportal regions and bile ducts.
- Reference:[7][8]

In Vitro Hepatocyte Viability Assay

- Cell Lines: HepG2 human hepatocarcinoma cells and cryopreserved primary human hepatocytes.
- Treatment: Cells were incubated with varying concentrations of TAK-875 (e.g., up to 100 μ M) for 24 to 48 hours.
- Assay: Cell viability was measured using standard methods, such as assessing ATP levels.
- Reference:[1][11]


Covalent Binding Studies


- System: Cryopreserved human hepatocytes.
- Method: Hepatocytes were treated with radiolabeled ¹⁴C-TAK-875. Following incubation, cellular proteins were precipitated, and the amount of radioactivity irreversibly bound to the protein was quantified.
- Endpoint: Covalent binding was expressed as pmol equivalents per mg of protein. The Covalent Binding Burden (CVB) was then calculated based on the clinical dose.
- Reference:[3]

Visualizations

Signaling Pathway and Toxicity Mechanisms

The following diagrams illustrate the proposed signaling pathway for TAK-875's therapeutic effect and the key mechanisms contributing to its hepatotoxicity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]

- 2. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axcelead.com [axcelead.com]
- 9. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Toxicology of TAK-875: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595586#preclinical-toxicology-reports-for-tak-875\]](https://www.benchchem.com/product/b595586#preclinical-toxicology-reports-for-tak-875)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com